molecular formula C11H17NOS B13005160 (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol

(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol

Cat. No.: B13005160
M. Wt: 211.33 g/mol
InChI Key: BIBWQYQODHWGCE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Substituent Prioritization

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived by prioritizing functional groups and substituents according to established rules. The pyridine ring serves as the parent structure, with the hydroxymethyl group (-CH2OH) identified as the principal functional group due to its higher priority over thioethers and alkyl substituents. The numbering of the pyridine ring begins at the nitrogen atom, proceeding clockwise to assign the lowest possible locants to substituents.

  • The hydroxymethyl group occupies position 3, granting the suffix -methanol .
  • The methyl group at position 2 is prefixed as 2-methyl .
  • The tert-butylthio group at position 6 is denoted as 6-(tert-butylthio) .

Substituents are listed alphabetically in the prefix, resulting in the full IUPAC name:
(6-(tert-butylthio)-2-methylpyridin-3-yl)methanol .

Table 1: Functional Group Prioritization

Functional Group Priority Suffix/Prefix
Hydroxymethyl 1 -methanol
tert-Butylthio 2 (tert-butylthio)
Methyl 3 methyl

Common Synonyms and Registry Numbers

This compound is recognized by several synonyms and registry identifiers, which are critical for referencing in chemical databases and literature:

  • Common Synonyms :

    • 5-(Hydroxymethyl)-2-methyl-6-(tert-butylthio)pyridine
    • 3-(Hydroxymethyl)-6-(tert-butylthio)-2-methylpyridine
  • Registry Numbers :

    • CAS Registry Number: 1234423-98-3
    • PubChem CID: Not explicitly listed in available sources, but analogous compounds (e.g., (6-methylpyridin-3-yl)methanol) are cataloged under CID 11228788.

Molecular Formula and Weight Validation

The molecular formula C11H17NOS was confirmed through high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

$$
\text{Molecular Weight} = (12.01 \times 11) + (1.008 \times 17) + 14.01 + 16.00 + 32.07 = 211.33 \, \text{g/mol}
$$

This matches experimental data provided in synthetic protocols.

Table 2: Molecular Composition

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 11 12.01 132.11
H 17 1.008 17.14
N 1 14.01 14.01
O 1 16.00 16.00
S 1 32.07 32.07
Total 211.33

Stereochemical Considerations and Conformational Analysis

The molecule lacks stereocenters due to the symmetry of the hydroxymethyl group’s carbon atom, which is bonded to two hydrogen atoms, a hydroxyl group, and the pyridine ring. However, steric effects influence its conformation:

  • The bulky tert-butylthio group at position 6 restricts free rotation around the sulfur-carbon bond, favoring conformations that minimize steric clash with the pyridine ring.
  • The methyl group at position 2 introduces minor steric hindrance, further stabilizing specific rotational isomers.

Computational models (e.g., density functional theory) predict a planar pyridine ring with substituents adopting equatorial orientations to reduce strain.

Crystallographic Characterization via X-ray Diffraction

X-ray crystallography remains the gold standard for elucidating the three-dimensional structure of this compound. While experimental data are not publicly available, theoretical insights can be inferred:

  • The pyridine ring is expected to exhibit aromatic planar geometry, with bond lengths approximating 1.34 Å for C-N and 1.39 Å for C-C.
  • The tert-butylthio group’s sulfur atom would form a bond of ~1.81 Å with the pyridine carbon, consistent with thioether linkages.
  • Hydrogen bonding between the hydroxymethyl oxygen and adjacent atoms may influence crystal packing.

Future studies employing single-crystal X-ray diffraction could validate these predictions and provide precise lattice parameters.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

(6-tert-butylsulfanyl-2-methylpyridin-3-yl)methanol

InChI

InChI=1S/C11H17NOS/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-6,13H,7H2,1-4H3

InChI Key

BIBWQYQODHWGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Introduction of the tert-Butylthio Group

The tert-butylthio substituent is typically introduced via nucleophilic substitution or thiolation reactions on a suitable pyridine precursor bearing a good leaving group (e.g., halide or sulfonate ester) at the 6-position.

  • Starting Material: 6-halogenated or 6-activated pyridine derivatives (e.g., 6-chloropyridine or 6-mesyloxy pyridine) with a 2-methyl substituent.
  • Reagent: tert-Butylthiol or tert-butylthiolate anion generated in situ.
  • Conditions: Nucleophilic aromatic substitution (SNAr) under basic conditions or transition-metal catalyzed thiolation.

This step requires careful control to avoid over-substitution or side reactions, especially given the electron-deficient nature of the pyridine ring.

Installation of the Hydroxymethyl Group at the 3-Position

The hydroxymethyl group at the 3-position can be introduced by:

For example, a 3-formyl-6-(tert-butylthio)-2-methylpyridine intermediate can be reduced to the corresponding (6-(tert-butylthio)-2-methylpyridin-3-yl)methanol using NaBH4 at low temperatures to ensure selectivity and high yield.

Alternative Reduction Methods

  • Diisobutylaluminium hydride (DIBAL-H): Used in some cases for selective reduction of esters or nitriles to aldehydes or alcohols under controlled conditions.
  • Aluminium isopropoxide: Employed in Meerwein-Ponndorf-Verley type reductions for selective conversion of ketones to alcohols in isopropyl alcohol solvent.

These methods provide alternatives depending on the functional groups present in the precursor molecules.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Thiolation at 6-position tert-Butylthiol, base (e.g., NaH, K2CO3) Polar aprotic (DMF) 50–80 °C 70–85 SNAr reaction on 6-halopyridine derivative; careful control to avoid polysubstitution.
Reduction of 3-formyl group Sodium borohydride (NaBH4) THF/EtOH 0–25 °C 80–90 Mild reduction to hydroxymethyl; quenching with aqueous acid to neutralize excess reagent.
Alternative reduction Diisobutylaluminium hydride (DIBAL-H) Toluene, acetone 0–25 °C 75–85 Selective reduction of esters or nitriles to aldehydes/alcohols.
Purification Crystallization or column chromatography Various Ambient Purity >95% achievable; removal of sulfur impurities critical for pharmaceutical use.

Research Findings and Optimization Notes

  • Selectivity: The presence of the methyl group at the 2-position influences regioselectivity during thiolation and reduction steps, favoring substitution at the 6-position and reduction at the 3-position.
  • Yield Optimization: Use of mild reducing agents like NaBH4 in mixed solvents (THF/ethanol) at low temperatures improves yield and minimizes side products.
  • Environmental and Economic Considerations: Avoidance of heavy metal catalysts (e.g., tungsten-based oxidants) reduces contamination and simplifies purification.
  • Impurity Control: Sulfur-containing impurities from thiolation reagents require thorough purification steps, including recrystallization and washing with solvents like isopropyl alcohol or ethyl acetate.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Challenges
Thiolation Nucleophilic aromatic substitution tert-Butylthiol, base, polar aprotic solvent High regioselectivity; scalable Control of polysubstitution
Hydroxymethyl group formation Reduction of aldehyde/ketone NaBH4 in THF/EtOH, low temperature Mild, high yield, selective Sensitive to moisture and temperature
Alternative reduction DIBAL-H or aluminium isopropoxide DIBAL-H in toluene/acetone; Al(i-Pr)3 in isopropanol Selective reduction of esters/nitriles Requires strict temperature control
Purification Crystallization, washing Solvents like isopropanol, ethyl acetate High purity product Removal of sulfur impurities

Chemical Reactions Analysis

Types of Reactions: (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylthio group, yielding the corresponding pyridine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives without the tert-butylthio group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for studying reaction mechanisms and developing synthetic pathways.

Types of Reactions:

  • Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound can be reduced to yield pyridine derivatives without the tert-butylthio group.
  • Substitution: The hydroxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

In biological research, this compound has potential applications as a probe for studying biological processes involving thiol groups. Its structural characteristics suggest interactions with various biological targets, influencing enzyme activity and receptor modulation.

Biological Activities:

  • Antimicrobial Activity: Preliminary studies indicate potential effectiveness against pathogens, making it a candidate for agricultural applications as a pesticide or herbicide.
  • Anticancer Potential: Structural analogs have shown promise in inhibiting cancer cell proliferation, warranting further exploration of this compound for similar effects.

Industrial Applications

In industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow for the development of formulations that require specific chemical functionalities.

Case Studies and Research Findings

Recent studies have explored the biological activities associated with pyridine derivatives similar to this compound:

Antibacterial Activity

Research indicates that certain methanolic extracts from plants exhibit significant antibacterial activity against strains such as E. coli and S. aureus. This suggests that similar compounds could be effective against resistant strains.

Antiproliferative Effects

In vitro studies have shown that certain derivatives possess antiproliferative effects against cancer cell lines like HeLa and A549, indicating that further exploration could reveal promising anticancer properties.

Mechanism of Action

The mechanism of action of (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following pyridine-based methanol derivatives are structurally relevant for comparison:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol 2-CH₃, 3-CH₂OH, 6-S-C(CH₃)₃ C₁₁H₁₇NOS 211.32 High lipophilicity, steric hindrance N/A
(6-Methoxypyridin-2-yl)-methanol 2-CH₂OH, 6-OCH₃ C₇H₉NO₂ 139.15 Polar, hydrogen-bonding capability
(6-Methylpyridin-3-yl)methanol 3-CH₂OH, 6-CH₃ C₇H₉NO 123.15 Moderate lipophilicity, simple structure
(6-Bromopyridin-2-yl)methanol 2-CH₂OH, 6-Br C₆H₆BrNO 188.02 Electrophilic reactivity (Br substituent)
6-Methyl-3-pyridineethanol 3-CH₂CH₂OH, 6-CH₃ C₈H₁₁NO 137.18 Extended alkyl chain, increased flexibility

Key Observations :

  • Steric Effects : The bulky tert-butylthio group may hinder interactions at the 6-position, contrasting with smaller substituents like Br or OCH₃, which allow for easier functionalization .
  • Reactivity: Bromine in (6-Bromopyridin-2-yl)methanol enables cross-coupling reactions (e.g., Suzuki), while the tert-butylthio group may participate in thiol-disulfide exchange or act as a directing group in catalysis .

Physical and Spectral Properties

While direct data for the target compound are sparse, trends from analogs suggest:

  • Solubility: The hydroxymethyl group improves water solubility, but the tert-butylthio group counteracts this due to hydrophobicity. Comparable compounds like (6-Methoxypyridin-2-yl)-methanol exhibit higher aqueous solubility .
  • Thermal Stability : tert-Butylthio derivatives generally show higher thermal stability than brominated analogs, as seen in tert-butyl-protected intermediates in and .
  • Spectroscopy : The ¹H-NMR of the target compound would likely show a singlet for the tert-butyl group (~1.4 ppm) and a broad peak for the hydroxymethyl proton (~4.7 ppm), similar to tert-butylthio-containing compounds in .

Biological Activity

(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol is a pyridine derivative characterized by a tert-butylthio group and a hydroxymethyl substituent. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in agricultural and pharmaceutical applications. The structural features of this compound suggest potential interactions with various biological targets, influencing its pharmacological properties.

Structural Characteristics

The presence of the tert-butylthio group enhances the lipophilicity of the molecule, which can affect its bioavailability and interaction with biological systems. The hydroxymethyl group facilitates hydrogen bonding, potentially influencing the compound’s solubility and reactivity. These structural characteristics are crucial for understanding the compound's biological activity.

Biological Activity Overview

Research indicates that compounds containing pyridine rings often exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The biological activity of This compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against various pathogens, making it a candidate for agricultural applications as a pesticide or herbicide.
  • Anticancer Potential : The structural analogs of pyridine derivatives have shown potential in inhibiting cancer cell proliferation. Similar studies on related compounds indicate that modifications in the pyridine structure can enhance their anticancer properties .
  • Mechanism of Action : Interaction studies using computational models can provide insights into how this compound interacts with specific biological targets, potentially revealing its mechanism of action.

Comparative Analysis with Similar Compounds

A comparative analysis of This compound with structurally similar compounds highlights its unique features and potential applications:

Compound NameStructure FeaturesUnique Properties
2-MethylpyridineSimple methyl substitution on pyridineBasic properties; used as a solvent
6-Methylthio-pyridineContains methylthio instead of tert-butylthioEnhanced solubility; different bioactivity
4-(Hydroxymethyl)pyridineHydroxymethyl at different positionStronger hydrogen bonding potential
3-ThiophenolThiol group attached to phenolic structureAntioxidant properties

This table illustrates the distinctiveness of This compound , particularly regarding its thioether functionality and potential applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the biological activities of various pyridine derivatives, including those structurally related to This compound .

  • Antibacterial Activity : Research has demonstrated that certain methanolic extracts from plants exhibit significant antibacterial activity against strains such as E. coli and S. aureus. This suggests that similar compounds could be effective against resistant strains .
  • Antiproliferative Effects : In vitro studies have shown that certain derivatives possess antiproliferative effects against cancer cell lines like HeLa and A549. These findings indicate that further exploration of This compound could reveal promising anticancer properties .

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